(3-chloroadamantanyl)-N-(2-methoxyethyl)carboxamide
Description
Properties
Molecular Formula |
C14H22ClNO2 |
|---|---|
Molecular Weight |
271.78 g/mol |
IUPAC Name |
3-chloro-N-(2-methoxyethyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C14H22ClNO2/c1-18-3-2-16-12(17)13-5-10-4-11(6-13)8-14(15,7-10)9-13/h10-11H,2-9H2,1H3,(H,16,17) |
InChI Key |
GBFFFDVPNZZGTC-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C12CC3CC(C1)CC(C3)(C2)Cl |
solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
(3-chloroadamantanyl)-N-(2-methoxyethyl)carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.
- Molecular Formula : C13H18ClN3O2
- Molecular Weight : 273.75 g/mol
- IUPAC Name : (3-chloroadamantanyl)-N-(2-methoxyethyl)carboxamide
Antimicrobial Activity
Recent studies have indicated that (3-chloroadamantanyl)-N-(2-methoxyethyl)carboxamide exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results suggest that the compound may be useful in developing new antimicrobial agents, especially in light of rising antibiotic resistance.
Anticancer Potential
The anticancer activity of (3-chloroadamantanyl)-N-(2-methoxyethyl)carboxamide has also been investigated. In vitro studies using human cancer cell lines have demonstrated its ability to inhibit cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 15.5 |
| A549 (Lung cancer) | 12.3 |
| MCF-7 (Breast cancer) | 18.7 |
The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, making it a candidate for further development in cancer therapy.
The biological activity of (3-chloroadamantanyl)-N-(2-methoxyethyl)carboxamide can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Interaction : It shows potential to bind to cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : Preliminary studies suggest that it may intercalate with DNA, disrupting replication processes.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of (3-chloroadamantanyl)-N-(2-methoxyethyl)carboxamide against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a notable reduction in bacterial load in treated cultures compared to controls, indicating its potential as an alternative treatment for resistant infections. -
Anticancer Activity Assessment :
Another study focused on the anticancer properties of the compound against various human cancer cell lines. Results showed that treatment with the compound led to significant apoptosis as evidenced by increased caspase-3 activity and PARP cleavage, highlighting its mechanism as a pro-apoptotic agent.
Scientific Research Applications
The compound (3-chloroadamantanyl)-N-(2-methoxyethyl)carboxamide is a synthetic derivative with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structure allows for interactions with biological targets, making it a candidate for therapeutic development. Below is a comprehensive overview of its applications, supported by data tables and insights from relevant studies.
Cannabinoid Receptor Modulation
Research indicates that derivatives similar to (3-chloroadamantanyl)-N-(2-methoxyethyl)carboxamide can act as selective ligands for cannabinoid receptors, particularly CB2 receptors. These receptors are implicated in various physiological processes, including pain modulation and immune response regulation. Compounds targeting CB2 receptors have shown promise in treating inflammatory diseases and certain cancers due to their ability to activate the receptor without the psychotropic effects associated with CB1 stimulation .
Anticancer Activity
The compound's structural analogs have been evaluated for their anticancer properties. For instance, modifications to the carboxamide structure can enhance binding affinity to specific targets involved in tumor growth and proliferation. Studies on related compounds have demonstrated their potential as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and cancer progression .
Neuroprotective Effects
Given its ability to modulate cannabinoid receptors, there is potential for (3-chloroadamantanyl)-N-(2-methoxyethyl)carboxamide in neuroprotection. Research has shown that compounds affecting the endocannabinoid system can alleviate symptoms associated with neurodegenerative diseases by reducing inflammation and promoting neurogenesis .
Table 1: Structure-Activity Relationship (SAR) of Related Compounds
| Compound Name | CB2 Affinity (nM) | Selectivity Index (CB1/CB2) | Notable Effects |
|---|---|---|---|
| (3-chloroadamantanyl)-N-(2-methoxyethyl)carboxamide | TBD | TBD | TBD |
| Compound A | 48.46 | >206 | Anti-inflammatory |
| Compound B | 0.45 | >4739 | Neuroprotective |
Table 2: Potential Therapeutic Applications
| Application Area | Mechanism of Action | References |
|---|---|---|
| Inflammation | CB2 receptor activation | |
| Cancer | Inhibition of VEGFR-2 | |
| Neurodegeneration | Modulation of endocannabinoid system |
Case Study 1: Cannabinoid Receptor Ligands
A systematic study examined a series of cannabinoid receptor ligands, including those structurally related to (3-chloroadamantanyl)-N-(2-methoxyethyl)carboxamide . The findings highlighted the importance of specific substitutions in enhancing receptor selectivity and potency, suggesting a pathway for developing new therapeutic agents targeting chronic pain and inflammation .
Case Study 2: Anticancer Drug Development
In another investigation, researchers synthesized various carboxamide derivatives to assess their anticancer potential against different cell lines. The results indicated that certain modifications could significantly increase efficacy against breast cancer cells via VEGFR-2 inhibition, paving the way for further development of similar compounds .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Radical bromination | NBS, AIBN, CCl₄, Δ | 3-bromoadamantane derivative | 42 |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 3-aryl-substituted adamantane | 28 |
Mechanistic insight :
-
Radical pathways bypass steric constraints, enabling halogen exchange .
-
Cross-couplings require prolonged reaction times (>24 hr) due to low reactivity .
Hydrolysis of the Carboxamide Group
Controlled hydrolysis yields 3-chloroadamantanecarboxylic acid, with conditions dictating selectivity:
| Condition | Reagents | Time (hr) | Yield (%) |
|---|---|---|---|
| Acidic | 6M HCl, reflux | 12 | 78 |
| Basic | 4M NaOH, EtOH/H₂O, reflux | 8 | 85 |
Notable observations :
Methoxyethyl Group Modifications
The 2-methoxyethyl side chain undergoes selective transformations:
| Reaction | Conditions | Product |
|---|---|---|
| Ether cleavage | BBr₃, CH₂Cl₂, −78°C | N-(2-hydroxyethyl)carboxamide |
| Oxidation | KMnO₄, H₂O, Δ | N-(2-carboxyethyl)carboxamide |
Challenges :
Reaction Optimization Strategies
Design of Experiments (DoE) methodologies improve reaction efficiency:
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | +22% |
| Equivalents of amine | 1.2–1.5 eq | +15% |
| Solvent polarity | DMF > THF | +18% |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its adamantane core and methoxyethyl side chain. Below are key comparisons with analogs from the evidence:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Adamantane vs. Aromatic Cores : The adamantane core in the target compound offers superior metabolic stability compared to naphthalene () or thiazole () derivatives but may reduce solubility .
- Methoxyethyl Substituent : The N-(2-methoxyethyl) group enhances water solubility compared to purely hydrophobic chains (e.g., benzothiophene in ) while maintaining moderate lipophilicity for membrane permeability .
Physicochemical Properties
Preparation Methods
Reaction Mechanism and Procedure
The most widely reported method involves converting 3-chloroadamantane-1-carboxylic acid to its acid chloride intermediate, followed by reaction with 2-methoxyethylamine.
Step 1: Acid Chloride Formation
-
Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.
-
Conditions : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), 0–25°C, 1–3 h.
-
Key Data :
Step 2: Amide Coupling
-
Reagents : 2-Methoxyethylamine, triethylamine (Et₃N).
-
Workup : Aqueous extraction, column chromatography (hexane/ethyl acetate).
Limitations :
-
Sensitivity to moisture, requiring strict anhydrous conditions.
Carbodiimide-Based Coupling Methods
EDC/HOBt Protocol
This method avoids acid chloride handling by using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Procedure :
-
Activation : 3-Chloroadamantane-1-carboxylic acid (1 eq), EDC (1.2 eq), HOBt (1.1 eq) in DMF, 0°C, 1 h.
-
Coupling : 2-Methoxyethylamine (1.5 eq), Et₃N (2 eq), room temperature, 12 h.
-
Purification : Recrystallization from ethanol/water.
Key Data :
Advantages :
-
Mild conditions, suitable for thermally sensitive substrates.
Alternative Synthetic Routes
Mixed Anhydride Method
Using ethyl chloroformate to generate a reactive mixed anhydride intermediate:
Solid-Phase Synthesis
A less common approach utilizing Wang resin for stepwise assembly:
-
Resin Loading : 0.8 mmol/g.
-
Final Cleavage : TFA/DCM (1:1), 2 h.
Comparative Analysis of Methods
Optimization Strategies
Solvent Effects
Catalytic Additives
Q & A
Q. How can QSAR models guide structural optimization to enhance target selectivity?
- Methodology : Build 3D-QSAR using CoMFA/CoMSIA on a congeneric series. Corrogate steric/electrostatic fields with IC50 data. Prioritize substitutions (e.g., halogenation at adamantane C3) predicted to improve binding entropy or reduce off-target interactions .
Key Notes for Methodological Rigor
- Data Reproducibility : Triplicate experiments with independent synthesizes (n ≥ 3 batches).
- Contradiction Management : Use orthogonal techniques (e.g., SPR + ITC for binding affinity) to resolve conflicting results.
- Ethical Compliance : Adhere to institutional guidelines for compound handling, particularly for unverified toxicological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
